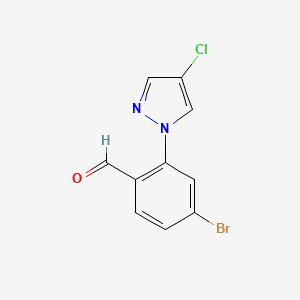
4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is a heterocyclic aromatic compound that contains both bromine and chlorine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by reacting 4-bromopyrazole with appropriate reagents under controlled conditions.
Coupling Reaction: The 4-bromo-1H-pyrazole is then coupled with 2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of 4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzoic acid.
Reduction Reactions: Formation of 4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole core but lacks the aldehyde and chloro substituents.
2-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde: Similar structure but without the bromo substituent.
Uniqueness
4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is unique due to the presence of both bromine and chlorine substituents on the pyrazole and benzaldehyde moieties, respectively. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H6BrClN2O |
|---|---|
Molekulargewicht |
285.52 g/mol |
IUPAC-Name |
4-bromo-2-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-2-1-7(6-15)10(3-8)14-5-9(12)4-13-14/h1-6H |
InChI-Schlüssel |
QPERDEPLEOAFQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)N2C=C(C=N2)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate](/img/structure/B13329739.png)
![2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13329753.png)
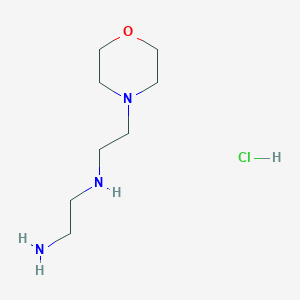
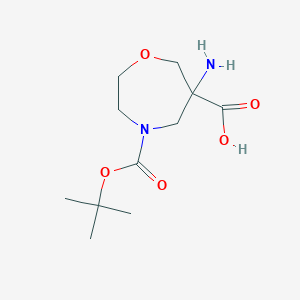


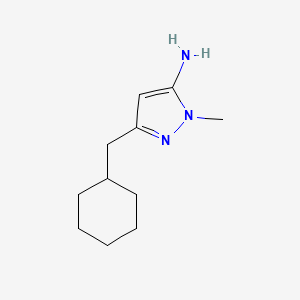
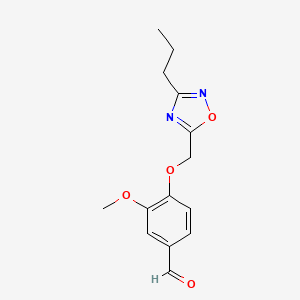



![5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine](/img/structure/B13329815.png)

